chemical structure of N-benzyl-4-bromo-3-fluorobenzamide
chemical structure of N-benzyl-4-bromo-3-fluorobenzamide
Classification: Halogenated Benzamide Scaffold Context: Fragment-Based Drug Discovery (FBDD) & Synthetic Intermediate[1]
Executive Summary & Structural Logic
N-benzyl-4-bromo-3-fluorobenzamide represents a "privileged structure" in medicinal chemistry—a scaffold capable of providing high-affinity ligands for diverse biological targets (GPCRs, Kinases).[1] Its utility lies in its rational substitution pattern :
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The Amide Linker: Provides a rigid hydrogen-bond donor/acceptor motif essential for orienting the two hydrophobic rings (phenyl and benzyl) within a receptor pocket.[1]
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The 3-Fluoro Substituent: Strategically placed to modulate the pKa of the amide proton via inductive effects and block metabolic oxidation at the electron-rich meta-position.[1]
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The 4-Bromo Handle: A versatile "warhead" for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing this molecule to serve as a core building block for library expansion.[1]
Structural Visualization
The following diagram illustrates the core connectivity and the strategic "zones" of the molecule.
Figure 1: Functional decomposition of the N-benzyl-4-bromo-3-fluorobenzamide scaffold.
Physicochemical Profile
Understanding the physicochemical properties is critical for predicting bioavailability and solubility during early-stage development.[1]
| Property | Value (Estimated) | Rationale |
| Molecular Formula | C₁₄H₁₁BrFNO | Core composition.[1][2][3] |
| Molecular Weight | ~308.15 g/mol | Ideal for fragment-based screening (<350 Da).[1] |
| cLogP | 3.2 – 3.5 | The addition of F and Br increases lipophilicity compared to the unsubstituted benzamide. |
| H-Bond Donors | 1 (Amide NH) | Critical for backbone interactions.[1] |
| H-Bond Acceptors | 2 (C=O, F) | Fluorine acts as a weak acceptor; Carbonyl is the primary acceptor.[1] |
| Rotatable Bonds | 3 | C(aryl)-C(carbonyl), C(carbonyl)-N, N-C(benzyl).[1] |
Synthetic Methodology
To ensure high fidelity and reproducibility, two distinct protocols are recommended depending on the scale and available equipment.
Method A: HATU-Mediated Coupling (Discovery Scale)
Best for: Small scale (10-100 mg), high-throughput library generation.
Reagents:
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Acid: 4-bromo-3-fluorobenzoic acid (1.0 equiv)[1]
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Amine: Benzylamine (1.1 equiv)[1]
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Coupling Agent: HATU (1.2 equiv)[1]
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Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
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Solvent: DMF (Anhydrous)[1]
Protocol:
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Activation: Dissolve 4-bromo-3-fluorobenzoic acid in DMF (0.2 M concentration). Add DIPEA and stir for 5 minutes.
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Coupling: Add HATU. The solution should turn slightly yellow (activated ester formation).[1] Stir for 10 minutes.
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Addition: Add benzylamine dropwise.
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Reaction: Stir at room temperature (RT) for 4–12 hours. Monitor by LC-MS (Target Mass: ~308/310 Da for Br isotopes).[1]
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Workup: Dilute with EtOAc, wash with 1N HCl (to remove excess amine), sat. NaHCO₃ (to remove excess acid), and brine.[1] Dry over Na₂SO₄.[1][4]
Method B: Acid Chloride Activation (Scale-Up)
Best for: Gram-scale synthesis (>5g), cost-efficiency.
Reagents:
Protocol:
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Chlorination: Reflux the carboxylic acid in neat SOCl₂ (excess) for 2 hours until gas evolution ceases. Evaporate excess SOCl₂ to obtain the crude acid chloride.[1]
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Coupling: Dissolve benzylamine (1.1 equiv) and Et₃N (1.5 equiv) in DCM (Dichloromethane) at 0°C.
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Addition: Add the acid chloride (dissolved in DCM) dropwise to the amine solution.
Synthetic Workflow Diagram
Figure 2: Convergent synthesis pathway for the target benzamide.
Functionalization & Applications
The primary value of this molecule is not just as an end-product, but as a divergent intermediate . The 4-bromo position is electronically activated for transition-metal catalysis, while the 3-fluoro group exerts a "shielding" effect.[1]
The "Ortho-Effect" in Cross-Coupling
The presence of the Fluorine atom ortho to the Bromine weakens the C-Br bond slightly through inductive withdrawal, often accelerating oxidative addition in Palladium-catalyzed cycles compared to the non-fluorinated analog.
Key Transformation: Suzuki-Miyaura Coupling
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Goal: Install biaryl systems (common in Kinase inhibitors).
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Catalyst System: Pd(dppf)Cl₂ or Pd(PPh₃)₄.[1]
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Base: K₂CO₃ or Cs₂CO₃.[1]
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Solvent: Dioxane/Water (4:1).[1]
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Temperature: 80–100°C.[1]
Technical Note: The amide proton is acidic. Use a mild base or protect the nitrogen (e.g., with PMB) if using strong bases (like NaOtBu) in Buchwald-Hartwig aminations to prevent catalyst poisoning via deprotonation.[1]
Analytical Characterization (Expected Data)
To validate the synthesis, the following spectral signatures should be confirmed:
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¹H NMR (400 MHz, DMSO-d₆):
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¹⁹F NMR:
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Single peak around δ -100 to -110 ppm (typical for fluoro-arenes).[1]
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LC-MS:
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Ionization: ESI+
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Pattern: Distinct 1:1 doublet for ⁷⁹Br/⁸¹Br isotopes at M+H and M+H+2.[1]
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References
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Role of Fluorine in Medicinal Chemistry: Shah, P., & Westwell, A. D. (2007).[7] The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527–540. [1]
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Amide Coupling Methodologies (HATU/EDC): Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1]
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Palladium-Catalyzed Cross-Coupling of Halogenated Benzamides: Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [1]
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Starting Material Data (4-bromo-3-fluorobenzoic acid): PubChem Compound Summary for CID 15355642.[1] [1]
Sources
- 1. n-Benzyl-4-bromobenzamide | C14H12BrNO | CID 781117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. prepchem.com [prepchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. globalscientificjournal.com [globalscientificjournal.com]
- 7. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications [mdpi.com]

